molecular formula C9H15N3O4S B11773314 tert-Butyl 3-(methylsulfonamido)-1H-pyrazole-1-carboxylate

tert-Butyl 3-(methylsulfonamido)-1H-pyrazole-1-carboxylate

Cat. No.: B11773314
M. Wt: 261.30 g/mol
InChI Key: JBGIDELVTPNZHQ-UHFFFAOYSA-N
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Description

tert-Butyl 3-(methylsulfonamido)-1H-pyrazole-1-carboxylate is an organic compound that belongs to the class of sulfonamides It features a tert-butyl group, a methylsulfonamido group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(methylsulfonamido)-1H-pyrazole-1-carboxylate typically involves the reaction of tert-butyl 1H-pyrazole-1-carboxylate with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors to improve reaction efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(methylsulfonamido)-1H-pyrazole-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 3-(methylsulfonamido)-1H-pyrazole-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The sulfonamide group is known to mimic the structure of natural substrates, making it a valuable tool for probing enzyme activity .

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Sulfonamides are a well-known class of antibiotics, and modifications to their structure can lead to new therapeutic agents .

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(methylsulfonamido)-1H-pyrazole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. The pyrazole ring can also participate in π-π interactions with aromatic residues, further stabilizing the enzyme-inhibitor complex .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-(methylamino)-1H-pyrazole-1-carboxylate
  • tert-Butyl 3-(ethylsulfonamido)-1H-pyrazole-1-carboxylate
  • tert-Butyl 3-(methylsulfonamido)-1H-pyrazole-1-acetate

Uniqueness

tert-Butyl 3-(methylsulfonamido)-1H-pyrazole-1-carboxylate is unique due to the presence of both a sulfonamide group and a pyrazole ring. This combination of functional groups provides a distinct set of chemical properties, making it a versatile building block for various applications .

Properties

Molecular Formula

C9H15N3O4S

Molecular Weight

261.30 g/mol

IUPAC Name

tert-butyl 3-(methanesulfonamido)pyrazole-1-carboxylate

InChI

InChI=1S/C9H15N3O4S/c1-9(2,3)16-8(13)12-6-5-7(10-12)11-17(4,14)15/h5-6H,1-4H3,(H,10,11)

InChI Key

JBGIDELVTPNZHQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC(=N1)NS(=O)(=O)C

Origin of Product

United States

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